6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its potential applications in medicinal chemistry. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial activity. This particular compound features a cycloheptyl group, which may contribute to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cycloheptanone under acidic conditions, followed by oxidation to introduce the keto group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other quinolone derivatives.
Biology: Studying its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigating its potential as an antibacterial or anticancer agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial cell division and lead to cell death . This mechanism is similar to that of other quinolone antibiotics, which exhibit high selectivity for bacterial enzymes over their mammalian counterparts .
Comparison with Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural variation can influence its binding affinity to bacterial enzymes and its overall efficacy as an antibacterial agent .
Properties
CAS No. |
55376-79-9 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-cycloheptyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23NO3/c1-2-20-12-16(19(22)23)18(21)15-11-14(9-10-17(15)20)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,22,23) |
InChI Key |
TYRBGUHCQFMEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O |
Origin of Product |
United States |
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